8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of derivatives, including those related to 8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, were synthesized and evaluated for their pharmacological properties. These compounds have shown potential in preclinical studies for certain central nervous system activities. Specifically, compounds in this series have been observed to exert anxiolytic-like and antidepressant-like activity in various animal models (Zagórska et al., 2009).
Receptor Affinity and Phosphodiesterase Activity
Another study focused on the receptor affinity of this class of compounds for serotonin and dopamine receptors, as well as their inhibitory potency for phosphodiesterases - particularly PDE4B1 and PDE10A. The research has been instrumental in identifying promising structures for further modification, particularly in the context of developing hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).
Molecular Docking and SAR Studies
Further studies in this area have included structure-activity relationship (SAR) analyses and molecular docking studies. These efforts aim to understand the relationship between the molecular structure of these compounds and their biological activity. This approach is vital for developing compounds with improved receptor affinity and selectivity, particularly towards serotonin and dopamine receptors. The results have highlighted the importance of certain substituents for receptor affinity and have led to the identification of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
A3 Adenosine Receptor Antagonism
Additionally, some derivatives in this class have been identified as potent and selective A3 adenosine receptor antagonists. This is significant as adenosine receptors are involved in various physiological processes, and their modulation can have therapeutic implications. For instance, one compound in this category showed a particularly high affinity for the A3 receptor, which could have implications for the development of new therapeutic agents (Baraldi et al., 2005).
Future Directions
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)12-11-16-7-5-4-6-8-16)28-14-13-27(23(28)25-21)18-15-17(32-2)9-10-19(18)33-3/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUAUEQNXGCANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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